tert-Butyl ethylglycinate hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl ethylglycinate hydrochloride can be synthesized through the esterification of glycine with tert-butyl alcohol in the presence of hydrochloric acid. The reaction typically involves the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale esterification reactors where glycine and tert-butyl alcohol are reacted under controlled conditions. The reaction mixture is then purified through crystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ethylglycinate hydrochloride undergoes various chemical reactions, including:
Esterification: Formation of esters through reaction with carboxylic acids.
Hydrolysis: Conversion back to glycine and tert-butyl alcohol in the presence of water and acid or base.
Substitution: Reaction with nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Esterification: DCC, DMAP, tert-butyl alcohol, and carboxylic acids.
Hydrolysis: Water, hydrochloric acid, or sodium hydroxide.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed
Esterification: tert-Butyl esters.
Hydrolysis: Glycine and tert-butyl alcohol.
Substitution: Substituted glycine derivatives.
Scientific Research Applications
tert-Butyl ethylglycinate hydrochloride is widely used in scientific research, including:
Peptide Synthesis: As a building block for the synthesis of peptides and proteins.
Medicinal Chemistry: In the development of pharmaceuticals and bioactive compounds.
Organic Synthesis: As a reagent in various organic transformations.
Biological Studies: In the study of amino acid derivatives and their biological activities.
Mechanism of Action
The mechanism of action of tert-butyl ethylglycinate hydrochloride involves its role as a precursor in peptide synthesis. It reacts with other amino acids to form peptide bonds, facilitated by the presence of catalysts such as DCC and DMAP. The tert-butyl group provides steric protection, enhancing the stability of the intermediate compounds .
Comparison with Similar Compounds
Similar Compounds
- Glycine methyl ester hydrochloride .
- Glycine benzyl ester hydrochloride .
- β-Alanine tert-butyl ester hydrochloride .
Uniqueness
tert-Butyl ethylglycinate hydrochloride is unique due to its tert-butyl group, which provides steric hindrance and enhances the stability of the compound during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins .
Properties
IUPAC Name |
tert-butyl 2-(ethylamino)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-5-9-6-7(10)11-8(2,3)4;/h9H,5-6H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXVNTXRBLLHEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)OC(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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